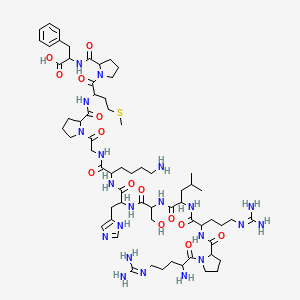
Linolenoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Linolenoyl chloride is typically synthesized by reacting linolenic acid with thionyl chloride. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent unwanted side reactions. The mixture is heated to a temperature range of 60-75°C for several hours to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: Linolenoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as alcohols and amines to form esters and amides, respectively.
Hydrolysis: In the presence of water, this compound hydrolyzes to form linolenic acid and hydrochloric acid.
Reduction: It can be reduced to linolenic alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Alcohols and Amines: For esterification and amidation reactions.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Esters and Amides: Formed from substitution reactions.
Linolenic Acid: Formed from hydrolysis.
Linolenic Alcohol: Formed from reduction.
Wissenschaftliche Forschungsanwendungen
Linolenoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of various fatty acyl derivatives.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of lipid-based drug delivery systems.
Industry: It is utilized in the production of surfactants and emulsifiers.
Wirkmechanismus
The mechanism of action of linolenoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. These reactions often involve the formation of covalent bonds with the nucleophilic sites on target molecules, thereby modifying their structure and function .
Similar Compounds:
Linoleoyl Chloride: Another acyl chloride derived from linoleic acid.
Oleoyl Chloride: Derived from oleic acid.
Palmitoyl Chloride: Derived from palmitic acid.
Comparison:
Reactivity: this compound is more reactive due to the presence of three double bonds compared to linoleoyl chloride and oleoyl chloride, which have two and one double bonds, respectively.
This compound stands out due to its unique structure and reactivity, making it a valuable compound in various fields of scientific research and industrial applications.
Eigenschaften
Molekularformel |
C18H29ClO |
|---|---|
Molekulargewicht |
296.9 g/mol |
IUPAC-Name |
(9E,12E,15E)-octadeca-9,12,15-trienoyl chloride |
InChI |
InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3/b4-3+,7-6+,10-9+ |
InChI-Schlüssel |
MRKXCQPDRPTZCG-IUQGRGSQSA-N |
Isomerische SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)Cl |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[6-[2-carboxy-6-[4,6-dihydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4-hydroxy-5-(sulfoamino)-2-(sulfooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfooxy-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B12323527.png)
![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(hydroxymethyl)-1,3-diazinane-2,4-dione](/img/structure/B12323540.png)

![1-[[4-[5-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-hydroxyphenoxy]phenyl]methyl]-7-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-ol](/img/structure/B12323566.png)

